3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitro group. Thiazole rings are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can interact with a variety of enzymes and receptors in the biological system
Cellular Effects
Thiazole derivatives are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The benzamide group can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-phenylthiazole: Known for its antimicrobial properties.
4-methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Studied for its anticancer activities.
What sets 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide apart is its unique combination of a nitro group, a thiazole ring, and a benzamide group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(17-9-5-11-19(13-17)25(27)28)23-18-10-4-8-16(12-18)20-14-29-22(24-20)15-6-2-1-3-7-15/h1-14H,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQSRNWLQZMCKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.